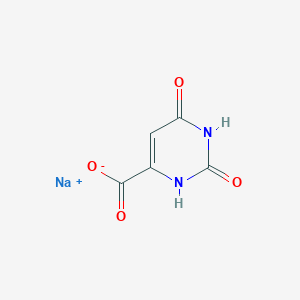
sodium;2,4-dioxo-1H-pyrimidine-6-carboxylate
描述
The compound identified as “sodium;2,4-dioxo-1H-pyrimidine-6-carboxylate” is a chemical substance with various applications in scientific research and industry. It is known for its unique properties and reactivity, making it a valuable compound in multiple fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2,4-dioxo-1H-pyrimidine-6-carboxylate involves specific chemical reactions and conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Chemical Synthesis: This involves the reaction of precursor chemicals under controlled conditions, such as temperature, pressure, and pH. The use of catalysts may also be employed to enhance the reaction rate and yield.
Industrial Production: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. This ensures a consistent supply of the compound with high purity.
化学反应分析
Types of Reactions
sodium;2,4-dioxo-1H-pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in the formation of oxidized products.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another, leading to the formation of new compounds.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
科学研究应用
sodium;2,4-dioxo-1H-pyrimidine-6-carboxylate has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is employed in biological studies to investigate its effects on cellular processes and pathways.
Medicine: this compound is explored for its potential therapeutic applications, including its role in drug development.
Industry: It is utilized in the production of various industrial products, such as polymers and coatings.
作用机制
The mechanism of action of sodium;2,4-dioxo-1H-pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
相似化合物的比较
Similar Compounds
sodium;2,4-dioxo-1H-pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Methyltrichlorosilane: A monomer and organosilicon compound used in the production of siloxane polymers.
Sylvin 9067-60 Black: A vinyl compound formulated for injection molding applications
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and reactivity, which differentiate it from other similar compounds. Its unique properties make it valuable for specific applications in research and industry.
属性
IUPAC Name |
sodium;2,4-dioxo-1H-pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4.Na/c8-3-1-2(4(9)10)6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHMWDSJKLNDTE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC(=O)NC1=O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N2NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
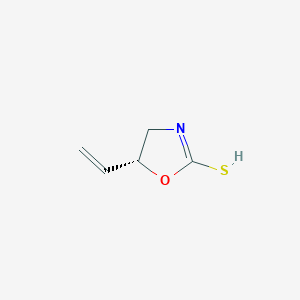
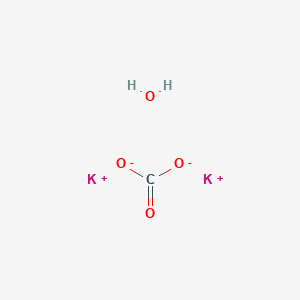
![(E)-5-[(E)-4-carboxy-2-methylbut-3-enoxy]-4-methylpent-2-enoic acid](/img/structure/B7908464.png)
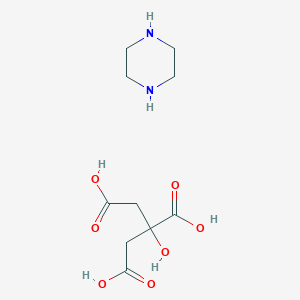
![potassium;4-[(5,6-dihydroxy-4,7-dioxo-1,3,2-dioxastibepan-2-yl)oxy]-2,3-dihydroxy-4-oxobutanoate](/img/structure/B7908466.png)
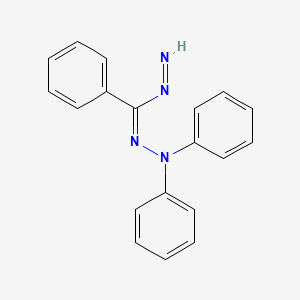
![disodium;(8S,9S,10R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;hydrogen phosphate](/img/structure/B7908480.png)

![[Diethoxy(3-methylpentan-3-yloxy)silyl]methanamine](/img/structure/B7908499.png)
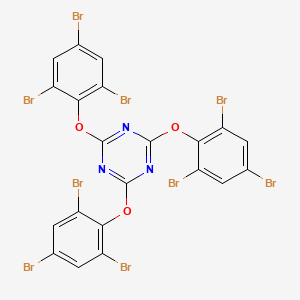
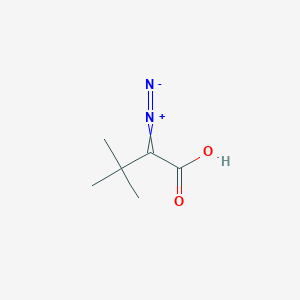
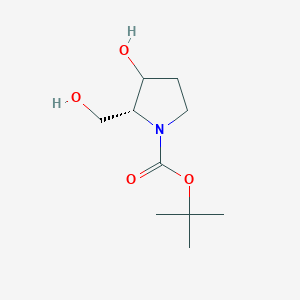
![(2E)-2-[[4-(dimethylamino)phenyl]methylidene]-6-(3-piperidin-1-ylpropoxy)-3,4-dihydronaphthalen-1-one;oxalic acid](/img/structure/B7908526.png)
![(2E)-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]-6-(3-piperidin-1-ylpropoxy)-3,4-dihydronaphthalen-1-one](/img/structure/B7908534.png)
